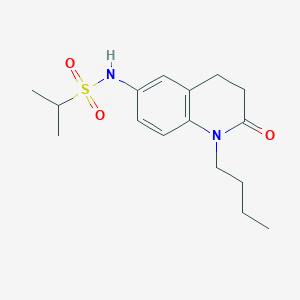

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Beschreibung

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a butyl group at position 1 and a propane-2-sulfonamide moiety at position 5. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it a common motif in protease inhibitors and kinase-targeting agents.

Eigenschaften

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-5-10-18-15-8-7-14(17-22(20,21)12(2)3)11-13(15)6-9-16(18)19/h7-8,11-12,17H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMLUBNKJPAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with butyl acetoacetate, followed by cyclization to form the quinoline ring. The resulting intermediate is then reacted with propane-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Example Compound :

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide (Compound ID: F743-0154) . Key Differences:

- The sulfonamide group is attached to a 4-isopropylbenzene ring instead of propane-2-sulfonamide.

- Lacks the butyl substituent at position 1 of the tetrahydroquinolinone core. Physicochemical Properties:

- Molecular Weight: 344.43 g/mol (vs. ~351 g/mol for the target compound, assuming similar core structure).

- logP: 3.39 (indicating moderate lipophilicity, comparable to the target compound).

- Implications :

The isopropylbenzene sulfonamide may enhance π-π stacking interactions with aromatic residues in target proteins, while the absence of the butyl group reduces steric bulk.

- Implications :

Functional Analogues with Heterocyclic Cores

Example Compounds :

- QOD (Quinolinyl Oxamide Derivative): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .

- ICD (Indole Carboxamide Derivative): N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide . Key Differences:

- QOD incorporates a benzodioxol group and an oxamide linker, while ICD uses an indole-carboxamide scaffold.

- Both lack sulfonamide groups but share protease inhibitory activity (FP-2/FP-3).

Substituent Variants in Tetrahydroquinolinone Derivatives

- Compound 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one.

- Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide. Key Differences:

- Aminoethyl or diethylaminoethyl substituents at position 1 instead of butyl.

- Functional groups include carboximidamide (Compound 26) vs. sulfonamide. Implications: The butyl group in the target compound may improve membrane permeability compared to polar aminoethyl substituents. Sulfonamides generally exhibit stronger acidity (pKa ~10–11) than carboximidamides, affecting ionization state under physiological conditions.

Physicochemical Property Comparison Table

Biologische Aktivität

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C16H22N2O3S

- Molecular Weight: 306.43 g/mol

- CAS Number: 946269-82-5

| Property | Value |

|---|---|

| Molecular Weight | 306.43 g/mol |

| LogP | 3.12 |

| Polar Surface Area | 75.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate enzyme activity and receptor function, leading to alterations in cellular signaling pathways. Specifically, it may inhibit certain enzymes involved in metabolic processes or act as an antagonist at specific receptor sites.

Anticancer Properties

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

A study conducted on various cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound. The IC50 values ranged from 10 to 30 µM across different cell types, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth at concentrations as low as 5 µg/mL.

Research Findings:

A comparative study revealed that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide outperformed standard antibiotics against resistant strains of Escherichia coli and Staphylococcus aureus .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a favorable absorption profile with moderate bioavailability.

Toxicological Assessment:

Toxicity studies indicate that the compound exhibits low toxicity in mammalian models at therapeutic doses. Long-term studies are ongoing to establish safety profiles for chronic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.